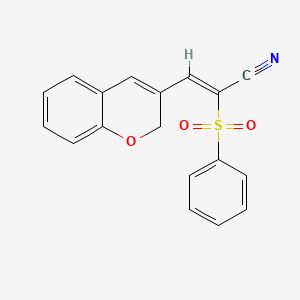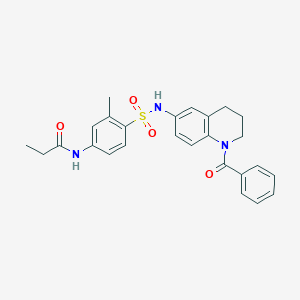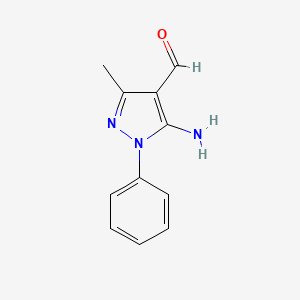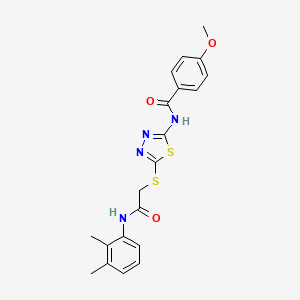![molecular formula C7H13NO2 B2774557 1,8-Dioxa-4-azaspiro[4.5]decane CAS No. 122824-12-8](/img/structure/B2774557.png)
1,8-Dioxa-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dioxa-4-azaspiro[4.5]decane is a biochemical reagent . It is also known as 4-Piperidone ethylene ketal . It is used as a biological material or organic compound in life science-related research .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also used in the synthesis of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .Molecular Structure Analysis
The molecular formula of 1,8-Dioxa-4-azaspiro[4.5]decane is C7H13NO2 . The molecular weight is 143.18 g/mol .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also used in the synthesis of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .Physical And Chemical Properties Analysis
1,8-Dioxa-4-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a density of 1.117 g/mL at 20 °C . The boiling point is 108-111 °C/26 mmHg .Aplicaciones Científicas De Investigación
Mass Spectrometric Analysis
1,8-Dioxa-4-azaspiro[4.5]decane has been a subject of mass spectrometric studies. The mass spectrum of this compound, also known as 4-ethylenedioxypiperidine, revealed a prominent peak at m/e 87. Researchers formulated a mechanism for the formation of this fragment and studied the structures and mechanisms of formation of other major fragments (Solomons, 1982).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For example, the synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane was achieved by reacting 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide (Kukharev, 1995).
Nonlinear Optical Materials
1,8-Dioxa-4-azaspiro[4.5]decane derivatives have shown promise as materials for nonlinear optical devices. Research on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated its suitability for applications like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
Antibacterial Evaluation
Compounds derived from 1,8-Dioxa-4-azaspiro[4.5]decane have been evaluated for their antibacterial activity. A study synthesized and screened six compounds for their antibacterial effectiveness against various bacterial species, finding notable in vitro activity (Natarajan et al., 2021).
Environmental Applications
A Mannich base derivative of this compound was used to synthesize a calix[4]arene-based copolymer, demonstrating significant sorption efficiency for carcinogenic azo dyes and aromatic amines, thereby indicating potential environmental applications (Akceylan et al., 2009).
Synthesis and Pharmacological Evaluation
Some derivatives have been synthesized and evaluated for pharmacological applications, such as potential dopamine agonists. These studies involve synthesizing various compounds and testing them for activity in relevant assays (Brubaker & Colley, 1986).
Synthetic Approaches
The compound is found at the core of various natural or synthetic products with significant biological activities, making it a target for chemical synthesis. Different strategies developed for synthesizing spiroaminals, including those based on 1,8-Dioxa-4-azaspiro[4.5]decane, have been reviewed (Sinibaldi & Canet, 2008).
Safety and Hazards
1,8-Dioxa-4-azaspiro[4.5]decane is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
1,8-dioxa-4-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-5-2-7(1)8-3-6-10-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVPQEXNXSPJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dioxa-4-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2774489.png)




![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)